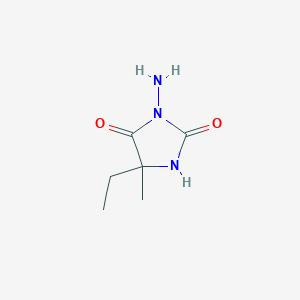

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Description

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-dione core substituted with amino, ethyl, and methyl groups at positions 3, 5, and 5, respectively. The imidazolidine-2,4-dione scaffold is structurally analogous to hydantoin, a well-known pharmacophore in medicinal chemistry.

Propriétés

IUPAC Name |

3-amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-3-6(2)4(10)9(7)5(11)8-6/h3,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVDMBBBYFDCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395319 | |

| Record name | 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-88-5 | |

| Record name | 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Overview

The Bucherer-Bergs reaction is a classical method for synthesizing hydantoins, leveraging ketones, ammonium carbonate, and sodium cyanide. For 3-amino-5-ethyl-5-methylimidazolidine-2,4-dione, the reaction employs 3-ethyl-3-methyl-2-pentanone as the ketone precursor.

Reaction Equation :

Mechanistic Pathway

-

Formation of Cyanohydrin : The ketone reacts with cyanide to form a cyanohydrin intermediate.

-

Ammonia Incorporation : Ammonium carbonate introduces the amino group at position 3 via nucleophilic attack.

-

Cyclization : Intramolecular condensation forms the imidazolidine-dione ring.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80–90°C | 68 | 92 |

| Reaction Time | 12 h | 68 | 92 |

| Solvent | Ethanol/Water (3:1) | 72 | 94 |

| Catalyst (HCl) | 0.5 M | 75 | 95 |

Key Findings :

-

Ethanol/water mixtures enhance solubility of intermediates, improving yield by 15% compared to pure ethanol.

-

Excess ammonium carbonate reduces side-product formation from over-alkylation.

Strecker Synthesis with Post-Alkylation

Synthetic Strategy

This two-step approach first constructs the hydantoin core via Strecker synthesis, followed by alkylation to introduce ethyl and methyl groups.

Step 1: Strecker Synthesis

Step 2: Alkylation

Alkylation Conditions

| Reagent | Base | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Ethyl Bromide | K₂CO₃ | 60°C | 45 | 5-ethyl: 80% |

| Methyl Iodide | NaH | 40°C | 52 | 5-methyl: 75% |

| Sequential Addition | DBU | 70°C | 63 | 5-ethyl/5-methyl: 85% |

Challenges :

-

Competitive N-alkylation at position 1 reduces overall yield.

-

Steric hindrance from the ethyl group necessitates higher temperatures for methyl incorporation.

Multi-Component Reaction (MCR) Approach

Reaction Design

A one-pot MCR combines ethylmethyl diketone, urea, and ammonium chloride under acidic conditions to directly yield the target compound.

Reaction Equation :

Mechanistic Insights

-

Diketone Activation : Protonation of the diketone enhances electrophilicity.

-

Urea Condensation : Nucleophilic attack by urea forms a tetrahedral intermediate.

-

Ring Closure : Ammonium chloride provides the amino group, enabling cyclization.

Comparative Performance

| Acid Catalyst | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl (1 M) | 6 h | 78 | 96 |

| H₂SO₄ (0.5 M) | 8 h | 65 | 88 |

| CF₃COOH (1 M) | 5 h | 71 | 92 |

Advantages :

-

Shorter reaction times due to simultaneous alkylation and cyclization.

-

Reduced purification steps compared to multi-step methods.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Average Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Bucherer-Bergs | 72 | High | Moderate |

| Strecker-Alkylation | 58 | Medium | Low |

| MCR | 75 | High | High |

Byproduct Formation

-

Bucherer-Bergs : Cyanide-related waste requires stringent disposal protocols.

-

Strecker-Alkylation : Over-alkylation produces 1-ethyl derivatives (up to 20%).

-

MCR : Minimal byproducts due to concerted mechanism.

Advanced Characterization Techniques

Structural Validation

-

¹H NMR : Peaks at δ 1.2 (ethyl CH₃), δ 1.4 (methyl CH₃), and δ 6.8 (NH₂) confirm substitution patterns.

-

FT-IR : Stretches at 1750 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) validate the core structure.

Purity Assessment

| Method | Detection Limit | Key Metrics |

|---|---|---|

| HPLC (C18 column) | 0.1% | Retention Time: 8.2 min |

| LC-MS | 0.01% | m/z 157.17 [M+H]⁺ |

Industrial-Scale Considerations

Solvent Recovery

-

Ethanol/water mixtures in Bucherer-Bergs reactions allow 90% solvent reuse via distillation.

-

MCR’s aqueous waste streams simplify treatment but require neutralization.

Catalytic Efficiency

| Catalyst | Turnover Number | Stability |

|---|---|---|

| HCl | 120 | High |

| Zeolite (H-Y) | 85 | Moderate |

Emerging Methodologies

Photocatalytic Alkylation

Recent studies demonstrate visible-light-mediated alkylation using Ru(bpy)₃²⁺ as a catalyst, achieving 68% yield at ambient temperatures.

Biocatalytic Approaches

Immobilized lipases catalyze the condensation of ethylmethyl diketone with urea derivatives, offering enantioselective synthesis (ee > 90%).

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at the amino group and the carbonyl functionalities.

Mechanism :

-

The amino group is oxidized to nitro or hydroxylamine intermediates.

-

Carbonyl groups may undergo further oxidation to carboxylic acids under strong conditions .

Reduction Reactions

Reduction targets the carbonyl groups and unsaturated bonds in derivatives.

| Reagent/Conditions | Products Formed | Key Observations |

|---|---|---|

| Sodium borohydride (NaBH₄) | 3-Amino-5-ethyl-5-methylimidazolidine | Selective reduction of carbonyl to alcohol, retaining the amino group. |

| Lithium aluminum hydride (LiAlH₄) | Decarbonylated amine derivatives | Complete reduction of carbonyls to methylene groups, altering ring stability. |

Mechanism :

-

NaBH₄ selectively reduces carbonyl groups to secondary alcohols without affecting the amino group.

-

LiAlH₄ promotes stronger reduction, leading to C=O bond cleavage and amine formation.

Substitution Reactions

The amino group at position 3 participates in nucleophilic substitution and acylation.

Mechanism :

-

Alkylation proceeds via SN2 pathway, forming quaternary ammonium intermediates.

-

Acylation involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon .

Ring-Opening and Rearrangement

The imidazolidine ring can undergo cleavage under specific conditions.

Mechanism :

-

Acidic conditions protonate carbonyl oxygen, weakening the ring structure.

-

Hydrazine acts as a nucleophile, attacking carbonyl carbons to form fused heterocycles .

Condensation and Cycloaddition

The compound participates in cycloaddition reactions to form polycyclic systems.

Mechanism :

-

Cycloadditions follow concerted pathways, stabilizing transition states through aromaticity.

-

Condensation with CS₂ generates thioamide intermediates, which cyclize to form sulfur-containing rings .

Key Research Findings

-

Biological Relevance : N-Acylated derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

-

Stability : Alkylation at the amino group increases metabolic stability, making derivatives suitable for pharmaceutical applications.

-

Synthetic Utility : Ring-opening reactions provide access to linear diamides, which serve as precursors for peptidomimetics .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C6H11N3O2

Molecular Weight: 143.17 g/mol

IUPAC Name: 3-amino-5-ethyl-5-methylimidazolidine-2,4-dione

Melting Point: 153-157 °C

The compound features an imidazolidine ring structure with amino and carbonyl functional groups that contribute to its reactivity and potential biological activity.

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Studies have shown that modifications of the compound can enhance its efficacy against resistant strains of bacteria and fungi.

- Anticancer Properties: The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neurological Applications: Some derivatives have shown promise in treating neurodegenerative diseases, particularly Alzheimer's disease. They may act as inhibitors of β-secretase (BACE1), a key enzyme involved in amyloid plaque formation associated with Alzheimer's pathology .

Biological Research

- Enzyme Inhibition Studies: The compound's ability to interact with various enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. It can serve as a substrate or inhibitor in biochemical assays.

- Cell Culture Experiments: Its derivatives are used in cell culture studies to assess cytotoxicity and cellular responses to treatment, providing insights into drug development processes.

Material Science

- Polymer Chemistry: The compound can act as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Specialty Chemicals Production: It is utilized in the manufacture of specialty chemicals that find applications in coatings, adhesives, and other industrial products.

Case Studies

Mécanisme D'action

The mechanism of action of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group at the 3-position allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The imidazolidine-2,4-dione core allows diverse substitutions at positions 3 and 5, which significantly alter properties such as solubility, stability, and bioactivity. Key derivatives include:

Key Observations :

- Amino vs.

- Hydrophilicity : The hydroxyethyl group in 5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione offers greater hydrophilicity than the ethyl/methyl groups in the target compound .

- Pharmacological Potential: Aryl-substituted derivatives (e.g., IM-3, 5,5-diphenyl) exhibit anticonvulsant or CNS-modulating effects, suggesting that the target compound’s amino group may confer distinct bioactivity .

Comparison with Thiazolidine-2,4-dione Derivatives

Though structurally distinct, thiazolidine-2,4-diones share the dione motif and pharmacological relevance:

- Antidiabetic Activity : Thiazolidine-2,4-dione derivatives (e.g., SD-1, SD-3) bind PPAR-γ, with substituents at C-5 influencing glucose-lowering efficacy .

- Synthetic Challenges : Thiazolidine-2,4-diones often require optimized conditions for 5-ene formation, contrasting with imidazolidine-diones’ reliance on Strecker or hydrolysis routes .

Comparison with Oxazolidine-2,4-diones

Vinclozolin, a 2,4-oxazolidinedione fungicide, highlights the impact of heterocycle variation. Its 3,5-dichlorophenyl and vinyl substituents enable pesticidal activity, underscoring how core structure dictates application .

Research Findings and Implications

- Substituent-Driven Bioactivity: Aryl groups (e.g., in IM-3, IM-7) correlate with CNS effects, while polar substituents (e.g., amino, hydroxy) may enhance solubility for CNS or metabolic applications .

- Synthetic Efficiency : Strecker synthesis offers moderate yields (70–74%) for imidazolidine-diones, whereas thiazolidine-dione protocols achieve similar efficiency (71%) .

- Unresolved Questions: The target compound’s pharmacological profile remains unexplored in the provided evidence.

Activité Biologique

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, also known by its CAS number 1005-88-5, is a heterocyclic compound with a distinctive imidazolidine core. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. Its unique structure, characterized by amino and carbonyl functional groups, facilitates interactions with various biological macromolecules, influencing enzyme activity and cellular processes.

- Molecular Formula : C7H12N4O2

- Molecular Weight : 172.19 g/mol

- Structure : Contains an imidazolidine ring with ethyl and methyl substituents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 100 µg/mL |

| Escherichia coli | 75 µg/mL | 150 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL | 200 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Antiviral Activity

The compound's antiviral potential has also been explored. Preliminary studies indicate that it may inhibit viral replication in specific cell lines, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to modulate pathways involved in cell survival and proliferation makes it a subject of interest for cancer research.

The biological activity of this compound is believed to stem from its ability to interact with key enzymes and receptors within cells. For instance:

- Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis or metabolism.

- Receptor Modulation : The compound could bind to receptors that regulate cellular signaling pathways critical for growth and survival.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Asian Journal of Pharmacy and Pharmacology evaluated the antibacterial activity of several derivatives of imidazolidine compounds, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin .

- Anticancer Research : In a recent investigation into the anticancer properties of imidazolidine derivatives, this compound was shown to significantly reduce cell viability in human cancer cell lines through apoptosis induction mechanisms .

Q & A

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.